Sicorten

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

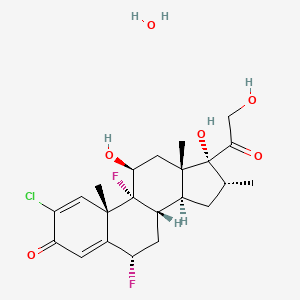

西可坦是通过一系列化学反应合成的,这些反应涉及甾体骨架的卤化和羟基化。关键步骤包括:

卤化: 将氯和氟原子引入甾体结构中。

羟基化: 在甾体骨架的特定位置添加羟基。

反应条件通常涉及使用卤化剂,如氯气和氟气,以及羟基化剂,如过氧化氢或其他氧化剂。反应在受控的温度和压力条件下进行,以确保获得所需的产物。

工业生产方法

西可坦的工业生产涉及使用与上述类似的化学路线进行大规模合成。该工艺经过优化,以获得高产率和高纯度,并实施严格的质量控制措施,以确保最终产品的稳定性和安全性。生产涉及使用先进的化学反应器和提纯技术来分离和提纯西可坦。

化学反应分析

反应类型

西可坦会发生各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将酮或醛还原回羟基。

取代: 用其他官能团取代卤素原子。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化锂铝。

取代: 氢氧化钠或其他亲核试剂用于取代反应。

形成的主要产物

这些反应形成的主要产物包括西可坦的各种羟基化和卤化衍生物,这些衍生物可能具有不同的药理特性和应用。

科学研究应用

Eczema Treatment

Sicorten has demonstrated significant efficacy in treating different forms of eczema, including atopic dermatitis and contact dermatitis. In an open-label study involving 247 patients, this compound cream achieved good to very good results in:

- Atopic Dermatitis: 90% of patients

- Contact Dermatitis: 97% of patients

- Seborrheic Dermatitis: 100% of patients .

In a double-blind trial comparing this compound with other corticosteroids, no significant differences were found in therapeutic effects, indicating its competitive efficacy .

Psoriasis Management

This compound has also been evaluated for its effectiveness in treating chronic psoriasis. A study involving 40 patients showed that a regimen combining this compound cream during the day and ointment at night resulted in:

The treatment was well-tolerated, with no reported adverse effects related to local skin intolerability or systemic absorption of the corticosteroid.

Combination Therapies

Recent studies have explored the use of this compound in combination with other treatments, such as narrowband ultraviolet B (NB-UVB) therapy. One study found that combining this compound with tacalcitol (a vitamin D derivative) significantly improved treatment outcomes for psoriasis compared to NB-UVB therapy alone, achieving an effective response rate of 85.7% versus 64.8% in the control group .

Summary of Clinical Findings

The following table summarizes key clinical findings from various studies on this compound:

| Condition | Study Type | Patient Response Rate | Onset of Effect | Adverse Effects Observed |

|---|---|---|---|---|

| Atopic Dermatitis | Open-label trial | 90% good to very good | Not specified | None |

| Contact Dermatitis | Open-label trial | 97% good to very good | Not specified | None |

| Seborrheic Dermatitis | Open-label trial | 100% good to very good | Not specified | None |

| Chronic Psoriasis | Combined regimen study | 92.5% good to very good | Within 3 days | None |

| Psoriasis (with NB-UVB) | Comparative study | 85.7% effective | Not specified | None |

作用机制

西可坦通过与皮肤细胞中的糖皮质激素受体结合来发挥作用。 这种结合会导致抗炎基因的激活和促炎基因的抑制,从而导致炎症和免疫反应的减少 . 分子靶标包括参与炎症过程的各种细胞因子和酶。

相似化合物的比较

类似化合物

倍他米松: 另一种强效皮质类固醇,用于治疗类似的皮肤病。

氯倍他索: 一种高度有效的皮质类固醇,具有类似的抗炎特性。

氟轻松: 用于治疗炎症性皮肤病。

西可坦的独特性

西可坦因其三卤化结构而独一无二,与其他皮质类固醇相比,它增强了其效力。 研究表明,在治疗某些类型的皮炎方面,它比倍他米松更有效 .

参考文献

生物活性

Sicorten, a synthetic corticosteroid also known as halometasone, is primarily utilized for the topical treatment of various dermatological conditions, including atopic dermatitis, contact dermatitis, and seborrheic dermatitis. This article delves into its biological activity, efficacy, safety profile, and comparative studies with other corticosteroids.

This compound exerts its effects by binding to glucocorticoid receptors in skin cells, leading to the modulation of inflammatory responses. This action results in the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pruritus associated with skin disorders.

Efficacy in Dermatitis

Clinical trials have demonstrated that this compound is effective in treating various types of dermatitis. A notable open-label trial involved 247 patients with different forms of eczema, where this compound cream yielded good to very good results in:

- Atopic Dermatitis : 90% success rate

- Contact Dermatitis : 97% success rate

- Seborrheic Dermatitis : 100% success rate .

In a double-blind comparative trial involving 108 patients, this compound was found to be as effective as other topical treatments like Betnelan creams .

Comparative Studies

This compound has been compared with other corticosteroids in multiple studies. In one multicentric trial with 717 patients suffering from acute eczematous dermatoses, this compound cream achieved a success rate of 93.1%, while other treatments like prednicarbate had lower efficacy rates . The rapid onset of therapeutic effects was also noted with this compound compared to its comparators.

Case Study Insights

A significant case study illustrated the efficacy of this compound in a 36-year-old male patient with severe atopic dermatitis. After four weeks of treatment with this compound cream, there was a marked reduction in pruritus and overall skin condition improvement, demonstrating its effectiveness in real-world scenarios .

Safety Profile

This compound is generally well tolerated among patients. Adverse effects are minimal when used as directed. In long-term studies involving chronic eczema patients, no significant adverse effects were reported, affirming its safety for extended use .

Data Summary

The following table summarizes the efficacy rates of this compound across various clinical trials:

| Condition | Success Rate | Study Type |

|---|---|---|

| Atopic Dermatitis | 90% | Open-label trial (n=247) |

| Contact Dermatitis | 97% | Open-label trial (n=247) |

| Seborrheic Dermatitis | 100% | Open-label trial (n=247) |

| Acute Eczematous Dermatoses | 93.1% | Multicentric trial (n=717) |

| Chronic Eczema | Not specified | Long-term use study |

属性

CAS 编号 |

1310709-74-0 |

|---|---|

分子式 |

C22H29ClF2O6 |

分子量 |

462.9 g/mol |

IUPAC 名称 |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate |

InChI |

InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10-,11+,12+,15+,17+,19+,20+,21+,22+;/m1./s1 |

InChI 键 |

LIVSBYNMLPEZHQ-DNGJBDHLSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O |

规范 SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |

Key on ui other cas no. |

1310709-74-0 |

Pictograms |

Irritant |

同义词 |

2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione C 48,401-Ba C-48,401-Ba halometasone halometasone monohydrate Sicorten |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。